molecular formula C16H22N6O5S B12701561 2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-hydrazino-2,4-dinitrophenyl)amino)ethyl)thio)methyl)- CAS No. 142744-25-0

2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-hydrazino-2,4-dinitrophenyl)amino)ethyl)thio)methyl)-

Cat. No.: B12701561
CAS No.: 142744-25-0
M. Wt: 410.5 g/mol
InChI Key: PJCKCTODZPQSKT-UHFFFAOYSA-N
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Description

2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-hydrazino-2,4-dinitrophenyl)amino)ethyl)thio)methyl)- is a complex organic compound with a unique structure that includes a furan ring, dimethylamine group, and a hydrazino-dinitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-hydrazino-2,4-dinitrophenyl)amino)ethyl)thio)methyl)- involves multiple steps. The starting materials typically include furan, dimethylamine, and 5-hydrazino-2,4-dinitrophenylamine. The synthesis process may involve:

    Formation of the furan ring: This can be achieved through cyclization reactions.

    Introduction of the dimethylamine group: This step often involves nucleophilic substitution reactions.

    Attachment of the hydrazino-dinitrophenyl moiety: This is typically done through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-hydrazino-2,4-dinitrophenyl)amino)ethyl)thio)methyl)- can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides.

    Reduction: This may result in the reduction of nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the furan ring and amine groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction may produce amines.

Scientific Research Applications

2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-hydrazino-2,4-dinitrophenyl)amino)ethyl)thio)methyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-hydrazino-2,4-dinitrophenyl)amino)ethyl)thio)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydrazino-dinitrophenyl moiety may play a key role in binding to specific proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanamine, N,N-dimethyl-: A simpler analog without the hydrazino-dinitrophenyl moiety.

    5-Hydrazino-2,4-dinitrophenylamine: Lacks the furan and dimethylamine groups.

Uniqueness

2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-hydrazino-2,4-dinitrophenyl)amino)ethyl)thio)methyl)- is unique due to its combination of a furan ring, dimethylamine group, and hydrazino-dinitrophenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

142744-25-0

Molecular Formula

C16H22N6O5S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-5-hydrazinyl-2,4-dinitroaniline

InChI

InChI=1S/C16H22N6O5S/c1-20(2)9-11-3-4-12(27-11)10-28-6-5-18-13-7-14(19-17)16(22(25)26)8-15(13)21(23)24/h3-4,7-8,18-19H,5-6,9-10,17H2,1-2H3

InChI Key

PJCKCTODZPQSKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NN

Origin of Product

United States

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